molecular formula C7H6N2O4 B1365192 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone CAS No. 4889-98-9

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone

Cat. No. B1365192
CAS RN: 4889-98-9
M. Wt: 182.13 g/mol
InChI Key: GYVWSEJMJPHQKM-UHFFFAOYSA-N
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Description

“3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” is a cyclic molecule that has gained increasing interest among scientists due to its unique properties and potential applications in various fields of research and industry. The molecule has a molecular weight of 154.2526 .


Synthesis Analysis

The synthesis of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” and its derivatives has been a subject of interest in the field of chemistry . Various synthetic routes have been explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .


Molecular Structure Analysis

The molecular structure of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” is available as a 2D Mol file . The molecule has a formula of C9H18N2 .


Chemical Reactions Analysis

Many derivatives of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo[3.3.1]nonane moiety is a significant structure found in many biologically active compounds. Its derivatives, including 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, have been explored for their potential as anticancer agents. Research indicates that these compounds can be synthesized through various routes and have shown promise in targeting cancer cells .

Asymmetric Catalysis

This compound has been identified as a potential candidate for use in asymmetric catalysis. The unique structural features of the bicyclo[3.3.1]nonane ring system may allow for the development of novel catalytic processes, which could be beneficial in creating more efficient and selective synthetic pathways .

Ion Receptors

Due to its structural complexity, 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone can act as an ion receptor. This application is particularly relevant in the development of sensors and devices that require the selective recognition and binding of ions .

Metallocycles Formation

The compound’s framework is conducive to the formation of metallocycles, which are cyclic metal complexes. These structures are important in the field of organometallic chemistry and can lead to advancements in materials science and catalysis .

Molecular Tweezers

Molecular tweezers are host molecules that can bind selectively to guest molecules. The bicyclo[3.3.1]nonane derivatives, including 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, can function as molecular tweezers, which have applications in molecular recognition and the construction of supramolecular assemblies .

Ligand for Diiron Dithiolate Complexes

This compound can serve as a ligand in the synthesis of diiron dithiolate complexes, which are analogs of the active site of Fe-only hydrogenase. These complexes are studied for their potential to catalyze the production of hydrogen, a clean energy carrier .

Organometallics and Nanoconjugates

The bicyclo[3.3.1]nonane derivatives are being researched for their use in organometallic chemistry, particularly in the development of nanoconjugates for catalytic and biological applications. These nanoconjugates could play a role in the advancement of nanotechnology and medicine .

Synthesis of Diversely Functionalized Compounds

Multicomponent reactions involving 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone can lead to the synthesis of diversely functionalized compounds. These reactions are valuable in medicinal chemistry for the creation of complex molecules with potential therapeutic applications .

Future Directions

The future directions of “3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” research could involve further exploration of its potential applications in various fields such as asymmetric catalysis, anticancer therapeutics, ion receptors, metallocycles, and molecular tweezers .

properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVWSEJMJPHQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 2
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 3
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 4
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 5
Reactant of Route 5
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 6
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone

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